N-Propylnorfloxacin

Description

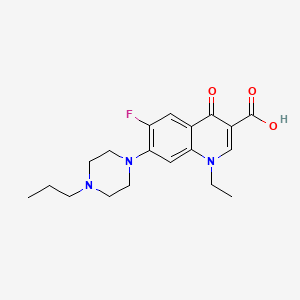

Structure

3D Structure

Properties

Molecular Formula |

C19H24FN3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-(4-propylpiperazin-1-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H24FN3O3/c1-3-5-21-6-8-23(9-7-21)17-11-16-13(10-15(17)20)18(24)14(19(25)26)12-22(16)4-2/h10-12H,3-9H2,1-2H3,(H,25,26) |

InChI Key |

IQMOREKKLSMREW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |

Synonyms |

Hpr-norf N-propylnorfloxacin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Propylnorfloxacin

Advanced Synthetic Routes to N-Propylnorfloxacin

The synthesis of this compound is a multi-step process that has been refined to improve efficiency and yield. These routes typically involve the construction of the core quinolone structure followed by the introduction of the N-propyl and piperazinyl groups.

The core synthetic strategy for this compound is analogous to that of other fluoroquinolones, such as Norfloxacin (B1679917). A common pathway involves the reaction of 1-propyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine (B1678402). google.com This nucleophilic substitution reaction at the C-7 position of the quinolone ring is a crucial step.

A representative synthesis is outlined in a patent for Norfloxacin, which can be adapted for this compound by starting with the corresponding N-propylated quinoline (B57606) carboxylic acid. google.com The reaction is typically carried out using piperazine as the reactant and a Lewis acid as a catalyst in an alcohol solvent at a specific temperature for a set duration. google.com For instance, the reaction can be conducted in propyl carbinol with aluminum chloride as the catalyst at 95°C for 10 hours. google.com Following the reaction, a post-treatment process involving neutralization and purification yields the final product. google.com

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 1-propyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |

| Reagent | Piperazine |

| Catalyst | Lewis Acid (e.g., AlCl₃) |

| Solvent | Alcohol (e.g., Propyl carbinol) |

| Temperature | 95°C |

| Reaction Time | 10 hours |

This data is adapted from a synthetic method for Norfloxacin and is illustrative for this compound. google.com

The efficiency of this compound synthesis is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The use of Lewis acids as catalysts has been shown to promote the reaction under mild conditions, leading to high selectivity and yield. google.com For example, the use of aluminum chloride in propyl carbinol has been reported to result in a reaction yield of 87.5% for the analogous Norfloxacin synthesis. google.com

Optimization strategies focus on minimizing side reactions, such as the formation of the 6-fluoro-substituted isomer, which can be achieved through careful control of reaction parameters. google.com The selection of an appropriate solvent is also critical; alcohols are commonly used to facilitate the dissolution of the reactants and the catalyst. google.com Post-reaction workup procedures, including pH adjustment and crystallization, are also optimized to ensure the purity of the final product. google.com

Detailed Reaction Pathways and Conditions

Synthesis of this compound Derivatives and Analogs

The chemical derivatization of this compound is a key strategy to develop new analogs with improved properties. These modifications primarily target the piperazinyl moiety and the quinolone core.

The N4 atom of the piperazine ring at the C-7 position is a common site for structural modification. nih.govmdpi.com These modifications can influence the molecule's lipophilicity and interactions with bacterial targets. nih.gov

A general method for synthesizing N4-substituted piperazinyl derivatives involves the reaction of this compound with various electrophilic reagents. For instance, arylsulfonyl chlorides can be reacted with this compound in the presence of a base like potassium carbonate in a solvent such as acetone. tandfonline.com Similarly, alkyl halides can be reacted with this compound in dimethylformamide (DMF) with potassium carbonate. tandfonline.com

Table 2: Examples of Reagents for Piperazinyl Moiety Modification

| Reagent Type | Example Reagent |

| Arylsulfonyl Chlorides | Benzenesulfonyl chloride |

| Alkyl Halides | 1-(2-chloroethyl)piperidine |

| Alkyl Halides | 4-(2-chloroethyl)morpholine |

These examples are based on the derivatization of Norfloxacin and Ciprofloxacin (B1669076) and are applicable to this compound. tandfonline.com

Modifications of the quinolone core are fundamental to the development of new fluoroquinolone generations. mdpi.com Key positions for modification include N-1, C-6, and C-7. mdpi.commdpi.com The introduction of a fluorine atom at C-6 and a piperazine ring at C-7 are defining features of many potent fluoroquinolones. mdpi.com

While extensive research has focused on modifying the quinolone core to create compounds like this compound, further modifications to the core of pre-existing this compound are less commonly reported. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is generally considered essential for the primary mode of action. nih.gov However, some studies have explored modifications at the C-3 carboxyl group, such as the formation of amides, to create derivatives with different biological profiles. mdpi.com For example, the synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide derivatives of ciprofloxacin has been reported, a strategy that could potentially be applied to this compound. mdpi.com

This compound, with its 4-oxo and 3-carboxyl groups, possesses excellent metal-chelating properties. researchgate.netactamedicamarisiensis.ro This has led to the synthesis of various metal complexes with the aim of creating new therapeutic agents. researchgate.netresearchgate.net

The synthesis of these complexes typically involves the reaction of this compound with a metal salt in an appropriate solvent. researchgate.netresearchgate.net In these complexes, this compound usually acts as a bidentate deprotonated ligand, binding to the metal ion through the pyridone and one of the carboxylate oxygen atoms. researchgate.net A variety of metal ions have been used to form complexes with this compound, including VO(2+), Mn(2+), Fe(3+), Co(2+), Ni(2+), Zn(2+), MoO(2)(2+), Cd(2+), and UO(2)(2+). researchgate.net

For instance, a copper(II) complex of this compound has been synthesized in the presence of 1,10-phenanthroline (B135089). actamedicamarisiensis.ro The formation of such ternary complexes can further modulate the biological activity of the parent compound.

Table 3: Metals Used in the Synthesis of this compound Complexes

| Metal Ion |

| Vanadyl (VO²⁺) |

| Manganese (Mn²⁺) |

| Iron (Fe³⁺) |

| Cobalt (Co²⁺) |

| Nickel (Ni²⁺) |

| Zinc (Zn²⁺) |

| Molybdenyl (MoO₂²⁺) |

| Cadmium (Cd²⁺) |

| Uranyl (UO₂²⁺) |

| Copper (Cu²⁺) |

Data sourced from studies on metal complexes of this compound. researchgate.netactamedicamarisiensis.ro

Modifications of the Quinolone Core

Characterization Techniques in Synthetic Confirmation

The confirmation of the successful synthesis of this compound and its derivatives is achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its molecular structure. Key vibrational frequencies include those for the carboxylic acid O-H stretch, the C=O stretch of the ketone and carboxylic acid groups, and C-H stretches of the alkyl and aromatic parts of the molecule.

Upon N-propylation of Norfloxacin, changes in the IR spectrum can be observed. The disappearance or significant shift of the N-H stretching vibration of the piperazine ring is a key indicator of successful alkylation. Furthermore, the introduction of the propyl group will add characteristic C-H stretching and bending vibrations.

When this compound is used to form metal complexes, significant shifts in the C=O stretching frequencies of the pyridone and carboxylate groups are observed. researchgate.netjscimedcentral.com This shift indicates the coordination of these oxygen atoms to the metal center.

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Expected in this compound |

| Carboxylic Acid O-H | 3300-2500 (broad) | Yes |

| Alkane C-H | 3000-2850 | Yes |

| Aromatic C-H | 3100-3000 | Yes |

| Ketone C=O | 1725-1705 | Yes |

| Carboxylic Acid C=O | 1730-1700 | Yes |

| C-N Stretch | 1250-1000 | Yes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. The ¹H NMR spectrum of this compound would provide precise information about the chemical environment of each proton.

The key evidence for the successful synthesis of this compound in the ¹H NMR spectrum is the appearance of signals corresponding to the propyl group protons. This would typically include a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (CH₂) group attached to the piperazine nitrogen. The chemical shifts of the piperazine ring protons would also be altered compared to the parent Norfloxacin.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Propyl -CH₃ | ~0.9 | Triplet |

| Propyl -CH₂- (middle) | ~1.5-1.7 | Multiplet/Sextet |

| Propyl -CH₂-N | ~2.4-2.6 | Triplet |

| Piperazine protons | ~2.6-3.9 | Multiplets |

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂-N | ~4.4 | Quartet |

| Aromatic H-5 | ~7.9 | Doublet |

| Aromatic H-8 | ~8.2 | Singlet |

| Carboxylic Acid -OH | ~14.0-15.0 | Singlet (broad) |

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (361.41 g/mol ).

The fragmentation pattern would likely involve the loss of the propyl group, the ethyl group, and cleavage of the piperazine ring, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the synthesized compound.

Molecular Mechanism of Action of N Propylnorfloxacin

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are vital enzymes that catalyze changes in DNA topology by creating transient double-stranded breaks. wikipedia.org These enzymes are heterotetrameric, composed of two distinct subunits. mdpi.comwhiterose.ac.uk N-Propylnorfloxacin, like other fluoroquinolones, interferes with the catalytic cycle of these enzymes, leading to the disruption of critical cellular processes and ultimately causing bacterial cell death. nih.govplos.org The primary targets are DNA gyrase, which introduces negative supercoils into DNA, and topoisomerase IV, which is primarily responsible for decatenating daughter chromosomes after replication. nih.govwhiterose.ac.ukwikipedia.org

| Enzyme | Subunits | Primary Function | Effect of Inhibition |

|---|---|---|---|

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA, relieves positive supercoiling. wikipedia.orgpatsnap.com | Inhibition of DNA replication and transcription. plos.org |

| Topoisomerase IV | ParC, ParE | Decatenates (unlinks) replicated daughter chromosomes. wikipedia.org | Blocks chromosome segregation, leading to cell division failure. wikipedia.org |

DNA gyrase is a unique topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for initiating DNA replication and relieving torsional stress. patsnap.commdpi.com The enzyme is composed of two GyrA subunits and two GyrB subunits (A₂B₂). whiterose.ac.uk The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATP-binding site that powers the enzyme's supercoiling function. mdpi.com

This compound, consistent with the action of fluoroquinolones, primarily targets the GyrA subunit. plos.org It binds to a complex formed between DNA gyrase and the DNA strand it is about to cleave. patsnap.commdpi.com This interaction stabilizes the covalent intermediate where the DNA is cleaved and covalently linked to the active site tyrosine residues on the GyrA subunits. nih.gov By preventing the re-ligation of the broken DNA strands, the drug traps the enzyme on the DNA, forming a ternary this compound-gyrase-DNA complex. plos.orgmdpi.com This action effectively poisons the enzyme and creates a physical roadblock on the bacterial chromosome.

Topoisomerase IV is the other critical type II topoisomerase in bacteria and is structurally and mechanistically homologous to DNA gyrase. plos.orgwikipedia.org It is a heterotetramer composed of two ParC and two ParE subunits (C₂E₂), which are analogous to the GyrA and GyrB subunits of DNA gyrase, respectively. whiterose.ac.ukwikipedia.org The primary role of topoisomerase IV is to unlink the intertwined daughter chromosomes following a round of DNA replication, a process known as decatenation. wikipedia.orgcaldic.com It also helps relax positive supercoils that form ahead of the replication fork. wikipedia.org

The inhibitory action of this compound extends to topoisomerase IV, with the ParC subunit being the principal site of interaction. plos.org Similar to its effect on DNA gyrase, the compound stabilizes the covalent complex between topoisomerase IV and cleaved DNA. nih.gov This prevents the ParC subunit from resealing the DNA break, thereby inhibiting the enzyme's decatenation activity. wikipedia.org The failure to separate the daughter chromosomes ultimately prevents cell division.

Interaction with DNA Gyrase (GyrA and GyrB Subunits)

Mechanisms of Enzyme Poisoning and DNA Cleavage Complex Stabilization

The bactericidal activity of this compound is a direct result of its function as a topoisomerase "poison". nih.govnih.gov Rather than simply inhibiting the catalytic activity of the enzymes, it transforms them into potent cellular toxins. nih.gov This poisoning occurs through the stabilization of the "cleavage complex," which is the transient state where the topoisomerase is covalently bound to the cleaved ends of the DNA. wikipedia.orgnih.gov

Under normal conditions, this cleavage complex has a very short lifespan. nih.gov However, this compound binds to this complex, preventing the DNA re-ligation step. wikipedia.orgpatsnap.com The resulting stabilized ternary complex (drug-enzyme-DNA) is a toxic lesion. plos.org When the cell's replication machinery encounters this roadblock, the replication fork collapses, leading to the release of permanent, double-stranded DNA breaks. mdpi.comnih.gov The accumulation of these lethal DNA breaks triggers the SOS response for DNA repair and, if the damage is too extensive, initiates pathways leading to cell death. nih.gov

Molecular Interactions at the Enzyme-DNA Interface

The stabilization of the enzyme-DNA cleavage complex by fluoroquinolones like this compound is mediated by a specific set of molecular interactions. Although crystal structures specific to this compound are not widely detailed, the mechanism is well-established for the fluoroquinolone class. The drug molecule inserts itself into the DNA at the site of the break, interacting with both the enzyme and the nucleic acid bases. mdpi.comnih.gov

Key interactions include:

Chelation of a Magnesium Ion: A non-catalytic magnesium ion, coordinated by water molecules, often forms a bridge between the drug molecule and specific amino acid residues (such as serine and aspartic acid) in the quinolone resistance-determining region (QRDR) of the GyrA or ParC subunits. nih.gov

Hydrogen Bonding: The drug forms hydrogen bonds with amino acid residues within the enzyme's active site. researchgate.net

DNA Intercalation and Stacking: The planar, bicyclic ring system of the fluoroquinolone stacks with the DNA bases at the cleavage site, contributing to the stability of the ternary complex. mdpi.com

These interactions collectively lock the enzyme in its cleavage state, preventing the final step of DNA re-ligation and poisoning its function. wikipedia.orgnih.gov

| Interaction Type | Description | Key Components Involved |

|---|---|---|

| Water-Metal Ion Bridge | A magnesium ion (Mg²⁺) coordinated with water molecules mediates binding between the drug and the enzyme. nih.gov | Fluoroquinolone molecule, Mg²⁺ ion, water, Ser/Asp residues in GyrA/ParC. nih.gov |

| Stacking Interactions | The drug molecule intercalates into the DNA at the cleavage site, stacking between the base pairs. mdpi.com | Planar ring of the fluoroquinolone, DNA bases. mdpi.com |

| Hydrogen Bonding | Direct hydrogen bonds form between the drug and amino acid residues of the enzyme. researchgate.net | Fluoroquinolone functional groups, enzyme active site residues. researchgate.net |

Effects on Bacterial DNA Replication and Transcription

The inhibition of DNA gyrase and topoisomerase IV by this compound has profound and lethal consequences for bacterial DNA replication and transcription. plos.org The stabilization of cleavage complexes creates physical barriers that halt the progression of the replication fork. nih.gov This rapid inhibition of DNA synthesis is a primary bacteriostatic effect. nih.gov

Furthermore, the torsional stress in the DNA that is normally managed by topoisomerases cannot be resolved. The accumulation of positive supercoils ahead of the replication and transcription machinery also contributes to the cessation of these processes. wikipedia.org Ultimately, the conversion of the stalled cleavage complexes into permanent double-strand DNA breaks triggers bactericidal effects, leading to chromosome fragmentation and cell death. plos.orgmdpi.com

In Vitro Antimicrobial Activity Profile

Spectrum of Activity Against Bacterial Pathogens

N-Propylnorfloxacin, a derivative of the fluoroquinolone antibiotic norfloxacin (B1679917), has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. Fluoroquinolones, as a class, are known for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.

This compound has shown activity against Gram-positive bacteria. Studies involving metal complexes of N-propyl-norfloxacin have evaluated its potential against species such as Staphylococcus aureus and Bacillus subtilis. dntb.gov.ua In one study, a uranyl (UO2(2+)) complex of propyl-norfloxacin exhibited greater inhibitory action against Staphylococcus aureus when compared to the free N-propyl-norfloxacin ligand. researchgate.netactamedicamarisiensis.ro This suggests that while the base compound is active, its efficacy can be modulated through chemical modification. Another study involving a copper(II) complex of this compound also reported increased potency compared to the free drug. acs.org

The compound has also been tested against Gram-negative bacteria. Research on metal complexes of this compound included testing against Escherichia coli and Salmonella paratyphi. dntb.gov.ua A PhD dissertation provided a Minimum Inhibitory Concentration (MIC90) value of 0.4 µg/mL for N'-Propylnorfloxacin against Escherichia coli ATCC 25922. This indicates a notable level of activity against this common Gram-negative pathogen.

While detailed data on a wide array of clinically relevant strains for this compound is limited in publicly available literature, its parent compound, norfloxacin, is known to be active against a range of pathogens causing urinary tract infections and other infections. jci.org Studies on derivatives of norfloxacin and ciprofloxacin (B1669076) have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential area of efficacy for related compounds like this compound. actamedicamarisiensis.ro

Efficacy Against Gram-Negative Bacteria

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism in vitro. dntb.gov.uanih.gov The determination of MIC values is crucial for understanding the potential clinical utility of an antibiotic.

Specific MIC data for this compound against a comprehensive panel of bacteria is not extensively available in the cited literature. However, the following data point has been reported:

Interactive Data Table: Reported MIC90 for N'-Propylnorfloxacin

| Bacterial Strain | MIC90 (µg/mL) |

| Escherichia coli ATCC 25922 | 0.4 |

Comparative In Vitro Efficacy with Reference Antibacterial Agents

Direct comparative studies of this compound with widely used reference antibiotics are not extensively detailed in the available search results. However, some inferences can be drawn from studies on its derivatives and related compounds.

For instance, research on metal complexes of N-propyl-norfloxacin found that while many of the synthesized complexes showed either similar or reduced biological activity compared to the free N-propyl-norfloxacin, a specific uranyl complex demonstrated superior inhibition of S. aureus. researchgate.netactamedicamarisiensis.ro Furthermore, a copper(II) complex of this compound was found to have enhanced potency over the free ligand. acs.org

Studies on other derivatives, such as new sulphanilil fluoroquinolones derived from norfloxacin, have indicated better in-vitro activity against Staphylococcus aureus than the parent compound. actamedicamarisiensis.ro This suggests that modifications to the basic norfloxacin structure, such as the N-propyl substitution, can influence the antimicrobial efficacy.

Studies on Synergistic and Antagonistic Effects with Other Agents

The investigation of synergistic and antagonistic effects, where the combined effect of two agents is greater or lesser than the sum of their individual effects, respectively, is crucial for developing combination therapies. idexx.com

The available literature on this compound primarily discusses its interactions when forming metal complexes, which in some cases enhance its antimicrobial activity. researchgate.netactamedicamarisiensis.roacs.org There is a lack of specific studies in the search results detailing the synergistic or antagonistic effects of this compound when combined with other standalone antibacterial agents like beta-lactams or aminoglycosides. Research on other fluoroquinolones, such as norfloxacin and ciprofloxacin, has shown both synergistic and antagonistic interactions with different classes of antibiotics and biocides, indicating that such interactions are possible and warrant specific investigation for this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of N-Propyl Substitution on Antimicrobial Efficacy

The substituent at the N-1 position of the quinolone ring is a well-established determinant of antibacterial potency. The size and nature of this group can significantly influence the drug's interaction with the DNA gyrase-DNA complex. In the broader class of fluoroquinolones, the antibacterial activity is greatly influenced by the steric bulk of the N-1 substituent. brieflands.com Studies on various N-1 substituted quinolones have shown that certain alkyl and cycloalkyl groups are optimal for activity. For instance, research on a series of N-1- and C-7-substituted quinolones for antimycobacterial activity demonstrated a specific order of efficacy for the N-1 substituent: tert-butyl ≥ cyclopropyl (B3062369) > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.orgnih.gov

While direct comparative studies of N-Propylnorfloxacin against norfloxacin (B1679917) (which has an ethyl group at the N-1 position) are not extensively detailed in publicly available literature, the established SAR principles suggest that the change from an ethyl to a propyl group would have a discernible impact on the antimicrobial spectrum and potency. The slightly larger propyl group would alter the steric profile of the molecule, potentially affecting its fit within the enzyme's binding pocket. Generally, small, rigid substituents like cyclopropyl are highly favorable. brieflands.com The propyl group, being a slightly larger and more flexible alkyl chain, may result in a different level of activity compared to the ethyl group of norfloxacin or the cyclopropyl group of ciprofloxacin (B1669076).

Influence of Chelation Sites and Ligand Modifications on Bioactivity

A critical feature for the biological activity of fluoroquinolones is the presence of chelation sites. The 4-oxo and adjacent carboxyl groups on the quinolone core are essential for binding to the DNA-gyrase complex, an interaction that is believed to be mediated by a magnesium ion bridge. acs.org This chelating property is fundamental to the mechanism of action.

Studies involving metal complexes of this compound have shed light on the importance of these chelation sites. In these complexes, this compound typically acts as a bidentate ligand, binding to metal ions through the pyridone and one of the carboxylate oxygen atoms. mdpi.com The formation of these metal complexes has been shown to influence the antimicrobial activity of the parent compound.

A study on nine new metal complexes of this compound with various metal ions (VO2+, Mn2+, Fe3+, Co2+, Ni2+, Zn2+, MoO22+, Cd2+, and UO22+) found that the biological activity of the complexes was generally equal to or lower than that of free this compound. mdpi.com However, a notable exception was the uranyl complex, UO2(pr-norf)2, which exhibited enhanced inhibition against Staphylococcus aureus. mdpi.com This suggests that while the intrinsic chelating ability is vital, modifications through metal coordination can modulate the bioactivity, potentially by altering cellular uptake, stability, or the interaction with the target site.

Elucidation of Pharmacophoric Requirements for Potency

The essential pharmacophore of the fluoroquinolone class of antibiotics is well-defined. The core pharmacophoric features required for potent antibacterial activity include:

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton: This is fundamental for binding to DNA gyrase. nih.gov

A fluorine atom at the C-6 position: This modification significantly enhances antibacterial activity. nih.gov

A substituent at the N-1 position: As discussed, this group, which is a propyl group in this compound, influences potency and spectrum. brieflands.commdpi.com

A heterocyclic substituent at the C-7 position: In the case of norfloxacin and its derivatives, this is typically a piperazine (B1678402) ring, which is crucial for activity against Gram-negative bacteria. nih.gov

Bacterial Resistance Mechanisms to N Propylnorfloxacin and Fluoroquinolones

Target Site Modifications

The primary mechanism of high-level resistance to fluoroquinolones involves alterations in the bacterial enzymes that are the targets of these drugs: DNA gyrase and topoisomerase IV. nih.govdovepress.com These enzymes are crucial for DNA replication, and their inhibition by fluoroquinolones leads to bacterial cell death. nih.gov

Mutations in gyrA and parC Genes

Resistance to fluoroquinolones, such as N-Propylnorfloxacin, is most commonly associated with point mutations in the gyrA and parC genes. jidc.orgsemanticscholar.org These genes encode the A subunits of DNA gyrase and topoisomerase IV, respectively. nih.govjpedres.org Mutations in these genes lead to amino acid substitutions that reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. nih.govnih.gov

In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while topoisomerase IV is the secondary target. semanticscholar.orgfrontierspartnerships.org Consequently, initial mutations often occur in the gyrA gene, conferring a certain level of resistance. medrxiv.org The subsequent development of higher-level resistance frequently involves additional mutations in the parC gene. jidc.orgjpedres.orgmedrxiv.org Studies have shown that isolates with mutations in both gyrA and parC exhibit significantly higher minimum inhibitory concentrations (MICs) for fluoroquinolones compared to those with single mutations. jpedres.org For instance, in Escherichia coli and Klebsiella pneumoniae, the most prominent mutations are often found at specific codons within these genes, such as Ser83Leu and Asp87Asn in gyrA, and Ser80Ile in parC. jidc.org Similarly, in Pseudomonas aeruginosa, mutations at codon 83 of the gyrA gene and codon 87 of the parC gene are significant contributors to ciprofloxacin (B1669076) resistance. semanticscholar.org

| Gene | Common Mutation Sites (Codons) | Resulting Amino Acid Substitution | Associated Bacteria |

| gyrA | 83 | Serine → Leucine | E. coli, K. pneumoniae, P. aeruginosa jidc.orgsemanticscholar.org |

| gyrA | 87 | Aspartic Acid → Asparagine | E. coli, K. pneumoniae jidc.org |

| parC | 80 | Serine → Isoleucine | E. coli, K. pneumoniae jidc.org |

| parC | 87 | Serine → Leucine | P. aeruginosa semanticscholar.org |

Mechanisms of Quinolone Resistance-Determining Region (QRDR) Alterations

The specific mutations conferring resistance are typically located within a well-defined region of the gyrA and parC genes known as the Quinolone Resistance-Determining Region (QRDR). jidc.orgmdpi.combjid.org.br For E. coli, the QRDR of GyrA is located between amino acids 67 and 106, and the corresponding region in ParC is between amino acids 63 and 102. mdpi.com Alterations in the amino acid sequence within this region directly impact the interaction between the fluoroquinolone molecule and the enzyme. nih.gov

The accumulation of multiple mutations within the QRDRs of both gyrA and parC is a key factor in the development of high-level fluoroquinolone resistance. jidc.orgjpedres.org While a single mutation in gyrA can lead to low-level resistance, the addition of mutations in parC significantly increases the level of resistance. jidc.orgmedrxiv.org This step-wise accumulation of mutations allows bacteria to gradually adapt to increasing concentrations of the antibiotic. nih.gov

Efflux Pump Systems

Another major mechanism of bacterial resistance to fluoroquinolones is the active efflux of the drug from the cell, mediated by efflux pump systems. mdpi.comfrontiersin.org These pumps are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including antibiotics like this compound. nih.govfrontiersin.org The overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. journalagent.comnih.gov

Role of Specific Efflux Pumps in Resistance

Several families of efflux pumps contribute to fluoroquinolone resistance in both Gram-positive and Gram-negative bacteria. dovepress.com These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) family. frontiersin.org

In Gram-negative bacteria, the RND family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, are particularly important for fluoroquinolone resistance. nih.govnih.govnih.gov These tripartite systems span both the inner and outer bacterial membranes and are capable of exporting a broad spectrum of substrates. nih.govfrontiersin.org Overexpression of these pumps, often due to mutations in their regulatory genes, is a common cause of multidrug resistance. nih.gov

In Gram-positive bacteria, efflux pumps belonging to the MFS and ABC superfamilies, such as NorA in Staphylococcus aureus, are significant contributors to fluoroquinolone resistance. mdpi.comnih.gov

| Efflux Pump Family | Example Pump System | Organism | Substrates |

| RND | AcrAB-TolC | Escherichia coli | Fluoroquinolones, chloramphenicol, tetracycline (B611298), rifampicin (B610482) nih.gov |

| RND | MexAB-OprM | Pseudomonas aeruginosa | Fluoroquinolones, ciprofloxacin, nalidixic acid nih.gov |

| MFS | NorA, NorB, NorC | Staphylococcus aureus | Fluoroquinolones mdpi.com |

| ABC | CDR1, CDR2 | Candida albicans | Azoles nih.gov |

| MATE | MATE pumps | Gram-positive bacteria | Various drugs frontiersin.org |

Strategies to Circumvent Efflux-Mediated Resistance

Efforts to combat efflux-mediated resistance have focused on the development of efflux pump inhibitors (EPIs). journalagent.comnih.gov These compounds aim to block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. journalagent.comresearchgate.net EPIs can work through various mechanisms, such as disrupting the assembly of the pump complex, interfering with the energy source of the pump, or competitively or non-competitively blocking the drug-binding site. nih.gov Natural products, synthetic molecules, and even existing drugs have been investigated as potential EPIs. nih.gov For example, some research has explored the use of nanoparticles to inhibit efflux pumps and enhance the activity of antibiotics like ciprofloxacin. researchgate.net

Other Resistance Mechanisms

Beyond target site modifications and efflux pumps, bacteria can employ other strategies to resist fluoroquinolones. mdpi.comfrontiersin.org

One such mechanism is plasmid-mediated quinolone resistance (PMQR). jidc.org This involves the acquisition of resistance genes located on plasmids, which can be transferred between bacteria. nih.gov These genes can encode for:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. nih.govjidc.org

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate and inactivate certain fluoroquinolones. nih.govdovepress.com

Mobile efflux pumps: Plasmids can also carry genes for efflux pumps, such as OqxAB and QepA, further contributing to reduced drug accumulation. nih.govdovepress.com

While PMQR determinants typically confer low-level resistance on their own, they can facilitate the selection of higher-level resistance mutations in the target enzymes. jidc.org

Another mechanism involves alterations in the bacterial cell envelope that reduce drug uptake. mdpi.com In Gram-negative bacteria, this can occur through modifications or reductions in the number of porin proteins in the outer membrane, which serve as channels for drug entry. dovepress.commdpi.com

Finally, enzymatic inactivation of fluoroquinolones, although less common, can occur. nih.gov The AAC(6')-Ib-cr enzyme, for example, acetylates the piperazinyl substituent of some fluoroquinolones, thereby inactivating them. nih.govfrontiersin.org

Enzymatic Inactivation

While chromosomal mutations are the most common cause of high-level fluoroquinolone resistance, plasmid-mediated resistance, which can be transferred between bacterial species, poses a significant threat. nih.gov One such mechanism is the enzymatic modification and inactivation of fluoroquinolones.

The most well-characterized enzyme responsible for fluoroquinolone inactivation is a variant of an aminoglycoside acetyltransferase, designated AAC(6')-Ib-cr. nih.govnih.gov This enzyme is encoded by the aac(6')-Ib-cr gene, often located on mobile genetic elements, facilitating its spread. nih.govfrontiersin.org The enzyme confers resistance by acetylating the piperazinyl amine group of certain fluoroquinolones, such as ciprofloxacin and norfloxacin (B1679917). nih.govoup.com This modification prevents the antibiotic from effectively binding to its target enzymes, DNA gyrase and topoisomerase IV. oup.com

The ability of AAC(6')-Ib-cr to modify fluoroquinolones is the result of specific amino acid substitutions (Trp102 to Arg and Asp179 to Tyr) compared to the native AAC(6')-Ib enzyme, which only inactivates aminoglycosides. nih.govoup.com These changes alter the enzyme's substrate specificity, allowing it to recognize and acetylate the secondary amine on the piperazine (B1678402) ring of susceptible fluoroquinolones. nih.gov

Table 1: Enzymatic Modification of Fluoroquinolones

| Enzyme | Gene | Mechanism of Action | Affected Fluoroquinolones |

|---|

Reduced Permeability

A primary mechanism of resistance is the reduction of the antibiotic concentration inside the bacterial cell to sub-inhibitory levels. nih.govmdpi.com This is achieved by altering the permeability of the bacterial cell envelope, either by decreasing the influx of the drug or by actively pumping it out. bristol.ac.uk These two strategies can act independently or synergistically to produce significant levels of resistance. bristol.ac.uk

Decreased Influx: In Gram-negative bacteria, the outer membrane acts as a selective barrier. bristol.ac.ukmdpi.com Fluoroquinolones typically enter the cell through porin channels. mdpi.combristol.ac.uk Mutations that lead to a reduced number or a change in the structure of these porins can significantly decrease the rate of drug entry. bristol.ac.ukmdpi.comoup.com

In Escherichia coli, the OmpF porin is a major channel for fluoroquinolone uptake. mdpi.com Its downregulation or loss is linked to decreased susceptibility. asm.orgnih.gov

In Pseudomonas aeruginosa, the OprF porin plays a similar role, and its loss has been associated with resistance to several fluoroquinolones. oup.com The inherently lower permeability of OprF compared to E. coli's OmpF contributes to the intrinsic resistance of P. aeruginosa to these drugs. oup.com

Increased Efflux: Bacteria possess efflux pumps, which are membrane proteins that can actively transport a wide range of substances, including antibiotics, out of the cell. bristol.ac.ukoup.com Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of resistance to fluoroquinolones and other antimicrobials. nih.govoup.com This leads to a state of multidrug resistance (MDR). gardp.org

In Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, pumps such as NorA and PmrA, respectively, are responsible for quinolone efflux. oup.com

In Gram-negative bacteria, complex multi-component efflux systems, such as the AcrAB-TolC system in E. coli, are major contributors to intrinsic and acquired fluoroquinolone resistance. nih.gov

Table 2: Mechanisms of Reduced Permeability in Gram-Negative Bacteria

| Mechanism | Component | Bacterium Example | Consequence |

|---|---|---|---|

| Decreased Influx | OmpF Porin | Escherichia coli | Reduced expression or loss decreases fluoroquinolone uptake. mdpi.comasm.org |

| OprF Porin | Pseudomonas aeruginosa | Loss of this porin is associated with resistance to ciprofloxacin and other fluoroquinolones. oup.com | |

| Increased Efflux | AcrAB-TolC Pump | Escherichia coli | Overexpression actively removes fluoroquinolones and other drugs from the cell. nih.gov |

Cross-Resistance Patterns with Other Antimicrobials

The development of resistance to a single fluoroquinolone often results in decreased susceptibility to other members of the quinolone class. oup.comasm.org More significantly, the mechanisms that confer fluoroquinolone resistance, particularly reduced permeability via efflux pumps, frequently lead to cross-resistance against structurally and functionally unrelated antimicrobial agents. oup.comgardp.org

This phenomenon occurs because many efflux pumps have broad substrate specificity and can recognize and expel a wide variety of compounds. oup.com Therefore, a mutation that leads to the overexpression of an efflux pump to combat a fluoroquinolone can simultaneously render the bacterium resistant to other antibiotic classes, such as β-lactams, aminoglycosides, tetracyclines, and chloramphenicol. nih.govresearchgate.net For instance, the Mar (multiple antibiotic resistance) phenotype in E. coli, which can be selected for by exposure to tetracycline or chloramphenicol, also confers resistance to fluoroquinolones due to decreased drug accumulation. asm.orgnih.gov

Studies have demonstrated clear associations between fluoroquinolone resistance and resistance to other antimicrobial classes in various pathogens.

In Acinetobacter calcoaceticus, resistance to ciprofloxacin has been shown to be significantly correlated with resistance to gentamicin, amikacin, cefotaxime, ceftazidime, and trimethoprim-sulfamethoxazole. nih.gov

In Pseudomonas aeruginosa, fluoroquinolone-resistant isolates exhibit significantly higher rates of resistance to β-lactams (ceftazidime, cefepime, imipenem) and aminoglycosides (gentamicin, tobramycin) compared to fluoroquinolone-susceptible isolates. researchgate.net

Bayesian network modeling of clinical isolates, including E. coli and K. pneumoniae, has confirmed robust positive links between resistance to different antibiotic classes, such as ciprofloxacin and gentamicin. medrxiv.orgmedrxiv.org

Conversely, in vitro studies have shown that inducing resistance to norfloxacin in P. aeruginosa leads to cross-resistance to other fluoroquinolones like ciprofloxacin and ofloxacin, but not necessarily to structurally unrelated agents like aminoglycosides or cephalosporins, suggesting that in some cases, the initial resistance mechanisms might be more specific. scispace.com However, in clinical settings, the accumulation of multiple resistance mechanisms often leads to broad cross-resistance patterns. gardp.orgresearchgate.net

Table 3: Examples of Observed Cross-Resistance with Fluoroquinolones

| Bacterium | Fluoroquinolone | Cross-Resistant Antimicrobial Class(es) | Associated Mechanism(s) |

|---|---|---|---|

| Escherichia coli | Norfloxacin | Tetracyclines, Chloramphenicol. asm.orgnih.gov | Altered permeability (marA mutation). asm.org |

| Pseudomonas aeruginosa | Ciprofloxacin | Aminoglycosides (Gentamicin, Tobramycin), β-Lactams (Ceftazidime, Cefepime). researchgate.net | Likely efflux pump overexpression. researchgate.net |

| Acinetobacter calcoaceticus | Ciprofloxacin | Aminoglycosides (Gentamicin, Amikacin), Cephalosporins (Cefotaxime, Ceftazidime), Trimethoprim-Sulfamethoxazole. nih.gov | Alterations in outer membrane proteins and other mechanisms. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Norfloxacin |

| Ciprofloxacin |

| Ofloxacin |

| Pefloxacin |

| Levofloxacin |

| Moxifloxacin |

| Nalidixic acid |

| Sparfloxacin |

| Amifloxacin |

| Enoxacin |

| Fleroxacin |

| Cinoxacin |

| Oxolinic acid |

| Novobiocin |

| Tetracycline |

| Chloramphenicol |

| Gentamicin |

| Amikacin |

| Tobramycin |

| Cefotaxime |

| Ceftazidime |

| Cefepime |

| Imipenem |

| Piperacillin-tazobactam |

| Azlocillin |

| Trimethoprim-sulfamethoxazole |

| Minocycline |

| Nafcillin |

| Kanamycin |

| Ampicillin |

| Cefalexin |

| Penicillin |

| Methicillin |

| Linezolid |

| Plazomicin |

| Dalbavancin |

| Zoliflodacin |

| Carvacrol |

| Florfenicol |

| Sulfonamides |

| Rifamycins |

| Glycopeptides |

| Macrolides |

| Triclosan |

| Benzalkonium chloride |

| Sodium hypochlorite |

| Mitomycin C |

| Acetyl-CoA |

Metal Complexation and Enhanced Bioactivity of N Propylnorfloxacin

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-Propylnorfloxacin typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. nih.govuoa.gr These complexes have been prepared with a range of transition metals, including but not limited to vanadium(IV) oxide (VO²⁺), manganese(II) (Mn²⁺), iron(III) (Fe³⁺), cobalt(II) (Co²⁺), nickel(II) (Ni²⁺), copper(II) (Cu²⁺), zinc(II) (Zn²⁺), molybdenum(VI) oxide (MoO₂²⁺), cadmium(II) (Cd²⁺), and uranium(VI) oxide (UO₂²⁺). nih.govuoa.gr The resulting complexes are often characterized using various physicochemical and spectroscopic techniques to determine their structure and properties. nih.govuoa.gr

Coordination Chemistry and Ligand Binding Modes

In its metal complexes, this compound typically acts as a bidentate ligand. nih.govuoa.grresearchgate.net The coordination to the metal ion occurs through the pyridone oxygen atom and one of the carboxylate oxygen atoms, forming a stable chelate ring. nih.govuoa.grresearchgate.net This binding mode is common for quinolone antibiotics. The this compound molecule usually exists in a deprotonated state within these complexes. nih.govuoa.gr Most of the synthesized complexes exhibit a six-coordinate, slightly distorted octahedral geometry around the central metal ion. nih.govuoa.grresearchgate.net For instance, in the vanadyl complex, VO(N-propyl-norfloxacinato)₂(H₂O), one of the pyridone oxygen atoms occupies the axial position trans to the vanadyl oxygen. nih.govuoa.grresearchgate.net

Enhanced Antimicrobial Activities of Complexes

The complexation of this compound with metal ions can lead to a modification of its antimicrobial profile. While some studies have reported that the resulting complexes show either equal or decreased biological activity compared to the free ligand, others have demonstrated enhanced potency. nih.govuoa.grresearchgate.net For example, the uranyl complex, UO₂(pr-norf)₂, exhibited better inhibition against Staphylococcus aureus than this compound alone. nih.govuoa.grresearchgate.net

Furthermore, a copper(II) complex of this compound incorporating 1,10-phenanthroline (B135089) as a co-ligand demonstrated increased potency compared to the free drug. acs.orguoa.gr Specifically, the complex [Cu(pr-norf)(phen)Cl] showed the best inhibition against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, and [Cu(pr-norf)(bipy)Cl] was most effective against Escherichia coli with the same MIC. isca.me This enhancement in activity is often attributed to the chelation theory, which suggests that the metal complex can more readily penetrate the bacterial cell membrane. ijpcbs.com

Table 1: Antimicrobial Activity of this compound and its Metal Complexes

| Compound | Microorganism | Activity Compared to Free this compound | MIC (μg/mL) |

|---|---|---|---|

| UO₂(pr-norf)₂ | Staphylococcus aureus | Better inhibition nih.govuoa.grresearchgate.net | Data not available |

| [Cu(pr-norf)(phen)Cl] | Pseudomonas aeruginosa | Enhanced potency isca.me | 0.25 isca.me |

| [Cu(pr-norf)(bipy)Cl] | Escherichia coli | Enhanced potency isca.me | 0.25 isca.me |

DNA Interaction and Nuclease Activities of Metal Complexes

The interaction with DNA is a key aspect of the biological activity of many antimicrobial agents. The metal complexes of this compound have been shown to interact with DNA, potentially contributing to their mechanism of action.

DNA Binding Modes (e.g., Intercalative)

Studies on the interaction of this compound metal complexes with calf-thymus DNA have shown that these complexes can bind to the DNA molecule. nih.govuoa.grresearchgate.net This binding can lead to conformational changes in the DNA, such as a B-to-A transition. nih.govuoa.grresearchgate.net While various binding modes are possible, including electrostatic and groove binding, some metal complexes of quinolones have been shown to interact with DNA through an intercalative mode. researchgate.netbendola.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov However, for some this compound complexes, a non-intercalative or incomplete binding pattern has also been suggested. researchgate.net

Independent Nuclease Activity

A significant finding is the ability of certain this compound metal complexes to act as chemical nucleases, cleaving DNA without the need for external agents. acs.orguoa.gracs.org The copper(II) complex with this compound and 1,10-phenanthroline, (chloro)(Phen)(N-propyl-norfloxacinato)copper(II), was found to be capable of inducing nicks in supercoiled pUC19 plasmid DNA, demonstrating independent nuclease activity. acs.orguoa.gr This ability to damage DNA is a crucial aspect of their potential as therapeutic agents. nih.govrsc.org

Exploration of Additional Biological Properties of Complexes (e.g., Antileukemic Activity in Cell Lines)

The complexation of this compound with metal ions has been shown to not only modulate its primary antimicrobial effects but also to introduce or enhance other significant biological activities, most notably antileukemic properties. Research in this area has revealed that certain metal complexes of this compound exhibit potent cytotoxic effects against human leukemia cell lines, suggesting a potential for their development as anticancer agents.

Detailed investigations have centered on copper(II) complexes, which have demonstrated enhanced bioactivity compared to the parent this compound ligand. These studies explore the mechanism of action, which often involves DNA interaction and the induction of apoptosis, or programmed cell death.

A notable example is the novel copper(II) complex, (chloro)(1,10-phenanthroline)(N-propyl-norfloxacinato)copper(II). acs.orgnih.govacs.org This complex was synthesized and evaluated for its antileukemic properties against the human acute myeloid leukemia cell line, HL-60. acs.orgnih.govacs.org The results indicated that the complex significantly decreased the proliferation rate and viability of HL-60 cells. acs.org This cytotoxic effect was found to be time-dependent and occurred through the induction of apoptosis. acs.orgnih.gov In comparison, the free this compound ligand did not show any apoptotic effect on the HL-60 cells. acs.org The study highlighted that the copper complex had enhanced antiproliferative and cytotoxic activities, proving more effective than this compound, 1,10-phenanthroline, or other related copper complexes tested. acs.org Furthermore, this complex was shown to act as a chemical nuclease, capable of inducing nicks in supercoiled plasmid DNA. acs.orgnih.gov

Another study focused on the copper(II) complex (chloro)(2,2'-bipyridine)(pr-norfloxacinato)copper(II). nih.gov This complex was tested for its cytostatic and cytotoxic effects on both human promyelocytic leukemia HL-60 and human chronic myelogenous leukemia K562 cell lines. nih.gov The findings revealed that this complex also exhibited a more potent antiproliferative and necrotic effect on both leukemia cell lines when compared to the free this compound ligand. nih.gov The interaction of this complex with calf-thymus DNA was studied, suggesting an intercalative mode of binding. nih.gov

In addition to antileukemic activity, the metal complexes of this compound often exhibit other biological properties. For instance, the antimicrobial activity of the (chloro)(1,10-phenanthroline)(N-propyl-norfloxacinato)copper(II) complex was found to be more potent than that of free this compound. acs.orgnih.govacs.org Similarly, the (chloro)(2,2'-bipyridine)(pr-norfloxacinato)copper(II) complex showed significant antimicrobial activity, particularly against Escherichia coli. nih.gov The interaction with DNA is a recurring theme, with several this compound metal complexes, including those with Vanadyl(IV), Iron(III), and Molybdenum(VI), showing the ability to bind to calf-thymus DNA and induce conformational changes. researchgate.netnih.gov

The enhanced biological activities of these metal complexes are attributed to the synergy between the metal ion and the this compound ligand. The complexation can facilitate the transport of the compound into the cell and provide novel mechanisms of action, such as redox-mediated damage and enhanced DNA interaction, leading to more potent cytotoxic and antimicrobial effects.

Research Findings on Antileukemic Activity

| Complex | Cell Line | Key Findings | Reference |

| (chloro)(1,10-phenanthroline)(N-propyl-norfloxacinato)copper(II) | HL-60 (Human Acute Myeloid Leukemia) | Decreased cell proliferation and viability; Induced time-dependent apoptosis; Enhanced antiproliferative and cytotoxic activity compared to free ligand. | acs.orgnih.govacs.org |

| (chloro)(2,2'-bipyridine)(pr-norfloxacinato)copper(II) | HL-60 (Human Promyelocytic Leukemia) | Increased antiproliferative and necrotic effect compared to free ligand. | nih.gov |

| (chloro)(2,2'-bipyridine)(pr-norfloxacinato)copper(II) | K562 (Human Chronic Myelogenous Leukemia) | Increased antiproliferative and necrotic effect compared to free ligand. | nih.gov |

Computational and Biophysical Studies

Molecular Docking and Simulation Studies

N-Propylnorfloxacin, as a member of the quinolone class of antibiotics, is understood to exert its antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. researchgate.net The general mechanism involves the stabilization of a covalent enzyme-DNA cleavage complex by the quinolone, which ultimately leads to a halt in DNA replication and cell death. The primary target can vary between bacterial species; DNA gyrase is typically the main target in Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria.

While this general mechanism is well-established for the quinolone class, specific molecular docking and simulation studies detailing the precise interactions between this compound and the binding pockets of DNA gyrase or topoisomerase IV are not extensively detailed in the reviewed scientific literature. Such studies for related compounds show that the binding involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the quinolone-binding pocket of the enzyme-DNA complex. researchgate.net

The prediction of binding affinity, typically expressed as a docking score or energy (e.g., in kcal/mol), and the specific binding orientation are key outcomes of molecular docking studies. These metrics quantify the stability of the ligand-protein complex and describe the precise three-dimensional arrangement of the inhibitor within the active site.

For this compound, specific quantitative data on its predicted binding affinity and detailed conformational orientation within the active sites of DNA gyrase and topoisomerase IV are not available in the surveyed literature. While such predictive studies have been conducted for other fluoroquinolones, allowing for a comparison of their potential inhibitory activities, equivalent data for this compound has not been reported. researchgate.net

Ligand-Target Protein Interactions (DNA Gyrase, Topoisomerase IV)

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), serve as powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These computational methods can provide insights that complement experimental findings. For instance, DFT calculations are often employed to analyze molecular orbital energies (HOMO-LUMO), map electrostatic potential to predict reactive sites, and simulate vibrational (IR) and electronic (UV-Vis) spectra. researchgate.net

In the context of this compound, while detailed DFT studies on the standalone molecule were not identified, molecular mechanics calculations have been performed for its metal complexes, such as those with Fe(III), VO(II), and Mo(V)O2. researchgate.net These calculations are used to propose lowest-energy model structures for the coordination compounds in the gas state. researchgate.net The application of time-dependent DFT (TD-DFT) has been noted for studying the electronic spectra of related ruthenium complexes, highlighting the utility of these methods in understanding the electronic transitions of complex molecules. demokritos.gr

Spectroscopic Investigations of Molecular Structure and Interactions

Spectroscopic methods are fundamental in characterizing the structure of this compound and its derivatives. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy is used to identify functional groups and confirm coordination in metal complexes. In studies of this compound metal complexes, IR spectroscopy confirms that the compound typically acts as a bidentate ligand, coordinating to the metal ion through the pyridone oxygen and one of the carboxylate oxygen atoms. researchgate.net This mode of binding is inferred from characteristic shifts in the vibrational frequencies of these groups upon complexation. For example, the disappearance of the carboxylic acid proton (COOH) signal in the spectra of the complexes is a key indicator of deprotonation and coordination through the carboxylate group. researchgate.net

Table 1: Interpretation of Key IR Spectral Features for this compound and its Metal Complexes

| Spectral Region/Band | Interpretation | Reference |

|---|---|---|

| Absence of COOH proton signal | Deprotonation and coordination of the carboxylate group to the metal ion. | researchgate.net |

| Shift in C=O (pyridone) and COO⁻ (carboxylate) stretching frequencies | Involvement of the pyridone and carboxylate oxygen atoms in metal chelation. | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule and its interactions with biological targets like DNA. The interaction of this compound complexes with DNA can lead to changes in the UV-Vis absorption spectrum. A decrease in absorption intensity, known as hypochromism, is often observed when a compound intercalates between the DNA base pairs. researchgate.net This spectral change is attributed to the interaction between the electronic states of the quinolone's aromatic chromophore and the DNA bases. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is particularly valuable for studying paramagnetic metal complexes. EPR spectroscopy has been instrumental in characterizing the coordination environment of metal ions in complexes with this compound. researchgate.netacs.org

Studies on vanadyl and copper(II) complexes of this compound utilize EPR to probe the structure around the paramagnetic metal center. researchgate.netacs.org The analysis of hyperfine coupling constants in the EPR spectra provides detailed information about the atoms coordinating to the metal ion and the geometry of the complex. researchgate.net This technique is crucial for confirming the proposed structures of these biologically active coordination compounds.

Future Research Directions and Translational Perspectives

Design of Next-Generation N-Propylnorfloxacin Derivatives with Enhanced Efficacy and Reduced Resistance Potential

The primary goal in the evolution of this compound is the rational design of new analogues that exhibit superior potency and can circumvent existing bacterial resistance mechanisms. nih.gov A significant research avenue involves the synthesis of metal complexes, a strategy that has shown considerable promise in enhancing biological activity.

Coordination of this compound with various metal ions, such as copper(II), has been demonstrated to augment its antimicrobial and even confer novel bioactivities. isca.me For instance, the formation of a mixed-ligand complex involving this compound, copper(II), and a nitrogen donor heterocyclic ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) has been reported. isca.meacs.org These modifications can facilitate the transport of the drug into bacterial cells and may introduce new mechanisms of action. isca.me Research has shown that a specific complex, [Cu(pr-norf)(bipy)Cl], demonstrated enhanced inhibition against E. coli. isca.me Another novel complex, (chloro)(Phen)(N-propyl-norfloxacinato)copper(II), was found to have increased potency compared to the free this compound ligand. acs.org

Future design strategies will likely continue to explore metal complexation while also applying established principles of fluoroquinolone modification. These include substitutions at the C-7 position, which can influence the spectrum of activity and target enzyme affinity, and modifications to the N-1 substituent, which is a defining feature of this compound itself. nih.gov The objective is to create derivatives that not only have a lower propensity for resistance development but also possess improved pharmacokinetic properties. nih.gov

| Derivative/Complex | Modification Strategy | Observed Enhancement | Reference(s) |

| (chloro)(Phen)(N-propyl-norfloxacinato)copper(II) | Complexation with Copper(II) and 1,10-phenanthroline | Enhanced antileukemic and antimicrobial activity | acs.org |

| [Cu(pr-norf)(bipy)Cl] | Complexation with Copper(II) and 2,2'-bipyridine | Increased inhibitory activity against E. coli | isca.me |

| [VO(N-propyl-norfloxacinato)₂(H₂O)] | Complexation with Vanadyl(IV) oxide | Altered DNA interaction capabilities | researchgate.net |

| Uranyl-N-Propylnorfloxacin Complex | Complexation with Uranyl(VI) | Better inhibition against S. aureus than free ligand | researchgate.net |

Exploration of Novel Target Sites for this compound Analogs

The established molecular targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govmdpi.com However, a forward-looking research perspective involves exploring alternative or additional target sites for this compound analogs, potentially expanding their therapeutic application beyond traditional antibacterial roles.

One of the most promising areas is the investigation of their anticancer properties. mdpi.comresearchgate.net Fluoroquinolone derivatives have been reported to poison human topoisomerase II, an enzyme functionally similar to its bacterial counterparts, leading to the induction of apoptosis in cancer cells. nih.govresearchgate.net The structural modifications inherent in creating this compound derivatives could be optimized to enhance this anticancer activity.

Furthermore, studies on metal complexes of this compound suggest a mechanism that may not be solely dependent on enzyme inhibition. The complex (chloro)(Phen)(N-propyl-norfloxacinato)copper(II) has been shown to act as an independent chemical nuclease, capable of inducing nicks in supercoiled plasmid DNA. acs.org This direct interaction with DNA represents a distinct mechanism of action that could be effective against pathogens resistant to conventional topoisomerase inhibitors and could be harnessed for other therapeutic purposes. researchgate.netacs.org The investigation into the interaction of these complexes with calf-thymus DNA has shown that they can bind to the DNA, causing a structural transition from the B-form to the A-form. researchgate.net

| Target Class | Specific Target(s) | Potential Therapeutic Application | Mechanism | Reference(s) |

| Traditional Bacterial | DNA Gyrase, Topoisomerase IV | Antibacterial | Inhibition of DNA replication and repair | nih.govmdpi.com |

| Exploratory Anticancer | Human Topoisomerase II | Antineoplastic (e.g., Antileukemic) | Poisoning of the enzyme, leading to DNA damage and apoptosis in cancer cells. | nih.govresearchgate.netszd.si |

| Direct DNA Interaction | Plasmid DNA, Calf-Thymus DNA | Antibacterial, Antineoplastic | Acting as a chemical nuclease; DNA binding and induction of conformational changes. | acs.orgresearchgate.net |

Development of Advanced Preclinical Models for Efficacy Assessment

The translation of a promising compound from the laboratory to clinical use depends on rigorous preclinical evaluation. Traditionally, this involves in vitro susceptibility tests and standard in vivo animal models, such as the mouse neutropenic thigh infection model, to assess efficacy. nih.gov However, these models often fail to accurately predict clinical outcomes in humans due to physiological differences. mdpi.com

Future research on this compound derivatives necessitates the use of more advanced and human-relevant preclinical models. mdpi.com These next-generation platforms aim to bridge the gap between animal studies and human clinical trials.

Organ-on-a-chip (OOC) models are microfluidic devices containing living human cells that mimic the structure and function of human organs. mdpi.com For instance, a gut-liver-on-a-chip could be used to assess the efficacy of orally administered this compound analogs in a system that simulates human metabolism and organ interactions. mdpi.com These models offer the potential for higher throughput screening and provide insights that are more aligned with human biology. mdpi.com

Humanized mice , which are immunodeficient mice engrafted with human cells or tissues, represent another advanced tool. mdpi.com These models can be used to study the efficacy of new derivatives against pathogens in the context of a human immune response, providing a more accurate assessment than traditional mouse models. mdpi.com The development of robust preclinical models that can quickly and accurately predict the efficacy of novel antimicrobials is crucial for expediting the development pipeline. nih.gov

| Model Type | Description | Advantages for this compound Research | Reference(s) |

| Traditional Models | Standard in vitro assays (e.g., MIC testing); In vivo animal models (e.g., mouse thigh infection). | Establishes baseline activity and resistance frequency. | nih.gov |

| Advanced In Vitro Models | Organ-on-a-chip (OOC) platforms that mimic human organ systems (e.g., gut, liver). | Provides more human-relevant efficacy data; allows for higher-throughput screening. | mdpi.com |

| Advanced In Vivo Models | Humanized mice (mice with functional human genes, cells, or tissues). | Assesses efficacy in the context of a human immune system; improves predictive value for clinical trials. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. medrxiv.org These computational tools can significantly accelerate the research process by analyzing complex datasets and predicting molecular properties. medrxiv.orgresearchgate.net

Furthermore, ML algorithms can be trained on existing structure-activity relationship (SAR) data from other fluoroquinolones to predict the antibacterial activity of novel this compound analogs. acs.org ML models can identify subtle patterns in chemical structures that correlate with enhanced efficacy or reduced resistance potential. researchgate.net This approach streamlines the experimental process and enables a more targeted approach to drug design. researchgate.net Recent studies have successfully used ML models like XGBoost to predict outcomes and stratify risks associated with fluoroquinolone use, demonstrating the power of these techniques in handling complex biological data. medrxiv.org

| AI/ML Application | Description | Impact on this compound Research | Reference(s) |

| Molecular Docking | Computational simulation of the binding of a molecule to a target protein. | Predicts binding affinity of new derivatives to targets like DNA gyrase, guiding rational drug design. | mdpi.comresearchgate.net |

| Predictive Efficacy Modeling | ML algorithms trained on existing data to predict the biological activity of new compounds. | Accelerates identification of promising candidates; reduces the need for extensive initial screening. | researchgate.net |

| SAR Analysis | Using AI to analyze Structure-Activity Relationships and identify key chemical features for activity. | Optimizes the design of next-generation derivatives for enhanced efficacy and reduced resistance. | acs.org |

| Pharmacovigilance & Risk Stratification | Using NLP and ML to analyze large datasets (e.g., EHRs) to identify patterns. | Provides a framework for predicting the properties of new derivatives based on data from existing drugs. | medrxiv.orgmedrxiv.orgsciety.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Propylnorfloxacin, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis protocols should detail stoichiometric ratios, catalysts (e.g., palladium for cross-coupling), and purification methods (e.g., column chromatography or recrystallization). Reaction parameters (temperature, pH, solvent polarity) must be systematically varied in factorial designs to assess their impact on yield and purity. Replicate experiments under identical conditions are critical to confirm reproducibility . Analytical validation via HPLC (with UV detection at 270 nm) and mass spectrometry ensures structural fidelity .

Q. What in vitro assays are most effective for evaluating this compound’s antimicrobial activity, and how should MIC/MBC values be interpreted?

- Methodological Answer : Use standardized broth microdilution (CLSI guidelines) to determine minimum inhibitory concentration (MIC) against Gram-negative pathogens (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and account for solvent interference (e.g., DMSO ≤1% v/v). MIC/MBC ratios >4 suggest bacteriostatic activity; ≤4 indicate bactericidal effects. Report data as geometric means with 95% confidence intervals to address biological variability .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify parent compound loss using validated UV spectrophotometry. Include forced degradation (acid/base hydrolysis, oxidative stress) to identify vulnerable functional groups. Statistical analysis (ANOVA) should compare degradation rates across conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported efficacy against multidrug-resistant strains?

- Methodological Answer : Implement a meta-analysis framework to reconcile conflicting data. Stratify studies by bacterial strain (e.g., ESBL-producing vs. non-ESBL), exposure time, and inoculum size. Use Bland-Altman plots to assess inter-study variability and mixed-effects models to control for confounding variables (e.g., efflux pump expression). Re-evaluate discrepant results through standardized checkerboard assays for synergy/antagonism with β-lactams .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) models best predict this compound’s in vivo efficacy?

- Methodological Answer : Develop a compartmental PK model (e.g., NONMEM) using plasma concentration-time data from preclinical trials. Integrate PD parameters (AUC/MIC ratio) and Monte Carlo simulations to predict target attainment rates in human populations. Validate models against in vivo infection models (e.g., murine thigh infection) with nested sampling for Bayesian optimization .

Q. How can researchers mitigate batch-to-batch variability in this compound’s physicochemical properties during formulation studies?

- Methodological Answer : Apply quality-by-design (QbD) principles: define critical quality attributes (CQAs) like solubility and dissolution rate. Use response surface methodology (RSM) to optimize excipient ratios (e.g., PVP K30 as a stabilizer). Implement real-time release testing (RTRT) with near-infrared (NIR) spectroscopy for continuous monitoring. Statistical process control (SPC) charts can detect out-of-spec trends early .

Q. What strategies are recommended for elucidating this compound’s off-target effects in mammalian cells?

- Methodological Answer : Employ high-content screening (HCS) with fluorescence-based assays (e.g., mitochondrial membrane potential via JC-1 dye). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map off-target pathways. Use siRNA knockdowns to confirm mechanistic links. Dose-response curves should span 0.1–100 μM, with Hill slope analysis to assess cooperativity .

Data Analysis and Reporting Guidelines

- Statistical Rigor : Report p-values with exact figures (e.g., p=0.032, not p<0.05) and adjust for multiple comparisons (Bonferroni or Benjamini-Hochberg) .

- Reproducibility : Adhere to NIH preclinical guidelines for animal studies (sample size justification, randomization, blinding) .

- Ethical Compliance : For human cell lines, include IRB approval and consent documentation per Pharmaceutical Research author guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.